Product packaging for 2-(Hexylthio)ethyl nicotinate(Cat. No.:CAS No. 101952-62-9)

2-(Hexylthio)ethyl nicotinate

Cat. No.: B14080770
CAS No.: 101952-62-9
M. Wt: 267.39 g/mol
InChI Key: VLJAYAMTEKTAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hexylthio)ethyl Nicotinate is a synthetic nicotinate ester developed for research applications in dermatology, pharmacology, and vascular biology. This compound is designed to act as a vasodilator, with a mechanism of action believed to involve the relaxation of smooth muscle in blood vessel walls, leading to increased local blood flow upon topical application (as seen in related nicotinate esters) . Researchers are exploring its use as a model compound to study cutaneous blood flow and microcirculation, particularly in the context of enhancing the transdermal delivery of other active substances. Its potential applications extend to in vitro and ex vivo models of peripheral vascular function and skin metabolism. The inclusion of a hexylthio group in its structure may influence its lipophilicity and penetration kinetics compared to other nicotinates like Hexyl Nicotinate, which is known for its better penetrating power than niacin itself . As a research tool, it provides valuable insights into structure-activity relationships of topically active rubefacients. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Appropriate safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2S B14080770 2-(Hexylthio)ethyl nicotinate CAS No. 101952-62-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101952-62-9

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

2-hexylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C14H21NO2S/c1-2-3-4-5-10-18-11-9-17-14(16)13-7-6-8-15-12-13/h6-8,12H,2-5,9-11H2,1H3

InChI Key

VLJAYAMTEKTAMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Hexylthio Ethyl Nicotinate and Analogues

Strategies for Esterification of Nicotinic Acid

The formation of the ester bond in 2-(hexylthio)ethyl nicotinate (B505614) is a critical step in its synthesis. Several established methods for the esterification of carboxylic acids can be applied to nicotinic acid.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (nicotinic acid) with an alcohol [2-(hexylthio)ethanol] in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation. masterorganicchemistry.com

Another approach is the Steglich esterification , which is particularly useful for sensitive substrates as it can be performed at room temperature. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Furthermore, nicotinic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting nicotinoyl chloride can then be reacted with 2-(hexylthio)ethanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to afford the desired ester. mdpi.com

Esterification MethodReagentsTypical Conditions
Fischer-SpeierNicotinic acid, 2-(hexylthio)ethanol, H₂SO₄ (cat.)Reflux in a solvent that forms an azeotrope with water (e.g., toluene)
SteglichNicotinic acid, 2-(hexylthio)ethanol, DCC, DMAP (cat.)Room temperature in an aprotic solvent (e.g., dichloromethane)
Acyl ChlorideNicotinoyl chloride, 2-(hexylthio)ethanol, Triethylamine0 °C to room temperature in an aprotic solvent (e.g., THF)

Approaches for Thioether Moiety Incorporation

The thioether linkage in 2-(hexylthio)ethyl nicotinate can be introduced through various synthetic strategies. The most straightforward method involves the nucleophilic substitution of a suitable alkyl halide with a thiol.

A common approach is the Williamson ether synthesis adapted for thioethers . This involves the reaction of an alkali metal salt of a thiol (a thiolate) with an alkyl halide. For the synthesis of this compound, this could involve the reaction of sodium hexanethiolate with 2-chloroethyl nicotinate. The thiolate is typically prepared in situ by treating the corresponding thiol with a base such as sodium hydride or sodium hydroxide. masterorganicchemistry.com

Alternatively, the thioether can be formed via a Michael addition if an appropriate α,β-unsaturated carbonyl precursor is used. However, for the synthesis of a saturated thioether like the one in this compound, nucleophilic substitution is more direct.

Modern methods for thioether synthesis also include various metal-catalyzed cross-coupling reactions . For instance, palladium or copper catalysts can be used to couple thiols with alkyl halides. These methods often offer milder reaction conditions and broader functional group tolerance. thieme-connect.de

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the esterification of nicotinic acid , the use of solid acid catalysts has been explored to simplify product purification and catalyst recovery. For example, a patent describes the use of a solid acid catalyst (HND230) for the synthesis of ethyl nicotinate, achieving high yields under relatively mild conditions. google.compatsnap.com The molar ratio of the alcohol to the acid and the amount of catalyst are critical parameters to optimize. google.compatsnap.com

In the context of thioether synthesis , the choice of base and solvent can significantly impact the reaction rate and selectivity. The use of a strong, non-nucleophilic base can favor the SN2 reaction over potential elimination side reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the thiolate anion. masterorganicchemistry.com For metal-catalyzed reactions, the selection of the appropriate ligand for the metal center is paramount for achieving high catalytic activity and selectivity.

Design and Synthesis of Structural Analogues for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, various structural analogues can be synthesized. These modifications can be categorized into variations of the thioether chain, modifications to the nicotinic acid heterocycle, and isosteric replacements of the ester linkage.

Variation of the Hexyl Thioether Chain

Modifying the length and branching of the alkyl group in the thioether moiety can provide insights into the steric and lipophilic requirements for biological activity. A series of 2-(alkylthio)ethyl nicotinates can be synthesized by reacting 2-mercaptoethanol (B42355) with a range of alkyl halides (e.g., ethyl bromide, butyl bromide, octyl bromide) to generate the corresponding 2-(alkylthio)ethanols. These alcohols can then be esterified with nicotinic acid using one of the methods described in section 2.1.

Alkyl HalideCorresponding Thioether Chain
Ethyl bromideEthylthio
Butyl bromideButylthio
Octyl bromideOctylthio
Isopropyl bromideIsopropylthio

Modifications to the Nicotinic Acid Heterocycle

The electronic properties and substitution pattern of the pyridine ring can be altered to probe its role in receptor binding. Substituted nicotinic acids can be used as starting materials for the synthesis of these analogues. For example, 2-chloro- or 2-bromo-3-pyridinecarboxylic acids can be synthesized and subsequently esterified. mdma.ch The synthesis of various substituted pyridine carboxylic acid esters has been reported, providing a toolbox for creating a diverse set of analogues. google.commdpi.com These modifications can introduce different electronic and steric features to the aromatic ring.

Substituent on Pyridine RingPotential Effect
ChloroElectron-withdrawing, alters lipophilicity
MethylElectron-donating, increases lipophilicity
MethoxyElectron-donating, potential for hydrogen bonding

Isosteric Replacements within the Ester Linkage

The ester group is a key functional group that can be susceptible to hydrolysis in vivo. Replacing it with a more stable isostere can lead to compounds with improved pharmacokinetic profiles. Bioisosteres are functional groups that have similar steric and electronic properties and can elicit similar biological responses. wikipedia.org

Common isosteres for the ester group include amides, oxadiazoles, and triazoles. cambridgemedchemconsulting.comdrughunter.com For example, an amide analogue could be synthesized by reacting nicotinoyl chloride with 2-(hexylthio)ethylamine. The synthesis of oxadiazole or triazole analogues would involve more complex multi-step synthetic routes, often starting from the corresponding nicotinic acid hydrazide. The replacement of the ester linkage with these heterocycles can significantly alter the metabolic stability and hydrogen bonding capabilities of the molecule. cambridgemedchemconsulting.comdrughunter.com

Isosteric ReplacementKey Features
AmideMore stable to hydrolysis than esters, can act as a hydrogen bond donor and acceptor
1,3,4-OxadiazoleMetabolically stable, mimics the geometry of the ester group
1,2,4-TriazoleMetabolically stable, can act as a hydrogen bond acceptor

Mechanistic Investigations of 2 Hexylthio Ethyl Nicotinate at the Molecular and Cellular Levels

Exploration of Molecular Target Interactions

The initial step in understanding the biological activity of 2-(Hexylthio)ethyl nicotinate (B505614) involves identifying its molecular targets. This includes studying its binding to enzymes and receptors and the dynamics of these interactions.

Enzyme Binding and Modulation Studies

Research suggests that 2-(Hexylthio)ethyl nicotinate may interact with and modulate the activity of specific enzymes. For instance, it has been proposed that the compound may inhibit enzymes involved in inflammatory pathways. The presence of the hexylthio group is thought to influence its metabolic stability, potentially leading to a more prolonged effect compared to simpler nicotinic acid esters like ethyl nicotinate. The bulkier hexylthio group may slow down enzymatic cleavage by esterases, which are responsible for the rapid hydrolysis of ethyl nicotinate to nicotinic acid.

In the broader context of nicotinic acid derivatives, studies on similar compounds have provided insights into potential enzyme targets. For example, bacterial nicotinate mononucleotide adenylyltransferase (NadD), an essential enzyme in NAD+ synthesis, has been identified as a target for inhibitors with structural similarities to nicotinates. nih.gov Crystal structures of NadD in complex with inhibitors have revealed a common binding site that could be targeted for drug design. nih.gov While direct binding studies of this compound with specific enzymes are not extensively detailed in the available literature, the information on related compounds provides a basis for future investigations.

Receptor Agonism or Antagonism in Cellular Assays

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. wikipedia.org The agonistic or antagonistic activity of a compound at these receptors can lead to a wide range of cellular responses.

While specific data on the receptor agonism or antagonism of this compound is limited, the broader class of nicotinic agonists has been extensively studied. wikipedia.org For example, the P2Y12 receptor, a G protein-coupled receptor (GPCR), is a target for various nucleotide and non-nucleotide ligands, including some with structural features reminiscent of nicotinic acid derivatives. nih.govnih.gov Structural studies of the P2Y12 receptor in complex with agonists and antagonists have revealed dramatic conformational changes upon ligand binding, highlighting the complexity of receptor-ligand interactions. nih.govnih.gov These studies provide a framework for how a molecule like this compound might interact with a receptor, either by mimicking the natural ligand (agonism) or by blocking its binding site (antagonism).

Protein-Ligand Interaction Dynamics

The interaction between a ligand like this compound and its protein target is a dynamic process. Computational methods such as molecular dynamics (MD) simulations are crucial for understanding these interactions at an atomic level. mdpi.com These simulations can provide insights into the stability of the protein-ligand complex, the key residues involved in binding, and the conformational changes that occur upon binding. mdpi.com

Key parameters in protein-ligand interactions include the formation of hydrogen bonds, van der Waals interactions, and the influence of the solvent-accessible surface area. mdpi.com For nicotinic acid derivatives, the pyridine (B92270) ring and the ester group are key features that can participate in these interactions. The thioether linkage and the hexyl chain in this compound contribute to its lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Cellular Pathway Perturbation Analysis

Following the initial interaction with a molecular target, this compound can trigger a cascade of events within the cell, leading to changes in signaling pathways and gene expression.

Investigation of Intracellular Signaling Cascade Modulation

Protein kinases are key players in intracellular signaling, mediating a wide range of cellular processes by phosphorylating target proteins. google.com The modulation of these signaling cascades can have profound effects on cell function. It is plausible that this compound could influence such pathways. For example, purinergic signaling, which involves ATP and its breakdown products, is a critical pathway in inflammation and immune responses and is modulated by various receptors that could potentially interact with nicotinic acid derivatives. nih.gov

The activation of G protein-coupled receptors (GPCRs) by a ligand can initiate a variety of downstream signaling events. nih.gov Understanding how this compound might modulate these cascades is essential for a complete picture of its cellular effects.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling is a powerful tool to assess the global cellular response to a compound. nanostring.com By measuring the changes in the expression levels of thousands of genes, researchers can identify the biological pathways and processes that are affected by the compound. nih.govnih.govdovepress.com

Protein Expression and Post-Translational Modification Studies

The influence of this compound on protein expression and modification is likely mediated by the biological activity of its nicotinic acid core upon hydrolysis. Nicotinic acid is known to have widespread effects on gene expression and is a crucial precursor for metabolites that drive key post-translational modifications (PTMs). elsevierpure.comresearchgate.net

Protein Expression

Research on nicotinic acid demonstrates its ability to alter gene expression in various tissues, including the liver, adipose tissue, and muscle. elsevierpure.comnih.gov These changes are often linked to its role in lipid metabolism and cellular signaling. A primary mechanism involves the regulation of transcription factors. For instance, nicotinic acid can lead to the dephosphorylation and subsequent activation of the forkhead transcription factor FOXO1, which in turn controls the expression of numerous target genes. elsevierpure.com

In microorganisms, regulatory proteins that sense nicotinic acid levels can control the expression of genes involved in its metabolism. elsevierpure.comasm.org While these specific regulators are not present in mammals, the principle that nicotinic acid levels can influence the expression of metabolic and signaling proteins is well-established. It is hypothesized that this compound, by delivering nicotinic acid to cells, could similarly modulate the expression of proteins involved in lipid transport, energy metabolism, and inflammatory signaling pathways. The hexylthioethyl group may alter the compound's delivery and potency, potentially leading to a distinct profile of gene expression changes compared to nicotinic acid alone.

Table 1: Potential Protein Expression Targets Modulated by this compound (Hypothesized)

Protein/Gene TargetCellular ProcessPotential Effect of this compoundBasis for Hypothesis
FOXO1 Transcription Regulation, MetabolismActivation (via dephosphorylation)Based on the known effect of nicotinic acid. elsevierpure.com
Lipoprotein Lipase (LPL) Lipid MetabolismAltered ExpressionNicotinic acid affects genes regulating circulating lipids. elsevierpure.com
PPARα / PPARδ Lipid Metabolism, Cellular SignalingIncreased mRNA ExpressionNicotinic acid infusion increases expression in muscle. nih.gov
PGC-1α Mitochondrial Biogenesis, MetabolismIncreased mRNA ExpressionAn acute effect of nicotinic acid in human skeletal muscle. nih.gov
IL-6 Inflammation, SignalingIncreased mRNA ExpressionObserved in adipose tissue following nicotinic acid administration. nih.gov

Post-Translational Modifications (PTMs)

Post-translational modifications are critical for regulating protein function, localization, and stability. nih.govacs.org The nicotinic acid component of this compound is a direct precursor to NAD+, a central molecule for several PTMs. oregonstate.edufoodandnutritionresearch.net

Sirtuin-Mediated Deacetylation: Sirtuins are a class of enzymes that remove acetyl groups from proteins, a process called deacetylation. This modification requires NAD+ as a cofactor. oregonstate.edu By influencing the cellular NAD+ pool, nicotinic acid can modulate the activity of sirtuins, thereby affecting the acetylation status and function of numerous proteins, including histones that control gene expression. acs.orgoregonstate.edu

ADP-Ribosylation: Poly-ADP ribose polymerases (PARPs) are enzymes that transfer ADP-ribose units from NAD+ to target proteins. nih.gov This PTM is crucial for processes like DNA repair and cell signaling. The availability of NAD+ directly impacts the cell's capacity for ADP-ribosylation. nih.govacs.org

Nicotinylation: Recent research has uncovered a novel PTM called lysine (B10760008) nicotinylation (Knic). researchgate.net This modification involves the direct attachment of a nicotinic acid group to lysine residues on proteins, notably histones. It is derived from the metabolite nicotinyl-CoA, which is synthesized from nicotinic acid. Histone nicotinylation has been shown to decrease chromatin accessibility and inhibit gene expression. researchgate.net

Upon cellular uptake and hydrolysis, this compound can serve as a source of nicotinic acid, feeding into the pathways that produce NAD+ and nicotinyl-CoA. Consequently, the compound has the potential to influence these critical PTMs, thereby regulating a wide array of cellular functions.

Table 2: Potential Influence of this compound on Key Post-Translational Modifications

Post-Translational ModificationKey EnzymesRole of Nicotinate MoietyPotential Cellular Outcome
Deacetylation Sirtuins (SIRTs)Precursor to NAD+, an essential cofactor for SIRT activity. oregonstate.eduAltered protein function and gene expression through histone deacetylation.
ADP-Ribosylation PARPsPrecursor to NAD+, the substrate for ADP-ribose transfer. nih.govModulation of DNA repair, cell signaling, and energy metabolism.
Nicotinylation ACSS2 (catalyzes nicotinyl-CoA formation)Direct precursor for nicotinyl-CoA, the donor for this modification. researchgate.netRegulation of chromatin structure and direct inhibition of gene expression.

Subcellular Localization and Compartmentalization Studies

The journey of this compound through a cell, from entry at the plasma membrane to its distribution among various organelles, is dictated by its chemical structure. The lipophilic hexylthioethyl chain combined with the polar nicotinic acid head suggests a complex pattern of transport and accumulation.

Cellular Uptake and Transport

The transport of nicotinic acid across the plasma membrane is not solely reliant on passive diffusion; it is facilitated by specific transporter proteins. foodandnutritionresearch.netresearchgate.net Members of the Solute Carrier (SLC) transporter family, such as SMCT1 (SLC5A8) and OAT10 (SLC22A13), are known to mediate the uptake of nicotinates and other monocarboxylates. mdpi.comphysiology.org These transporters are often driven by ion gradients and are expressed in various tissues. mdpi.comphysiology.org

For this compound, two primary routes of entry are plausible:

Direct Transport/Diffusion: The addition of the hexylthioethyl group increases the compound's lipophilicity, which may allow it to pass through the lipid bilayer of the plasma membrane via passive diffusion more readily than nicotinic acid alone.

Hydrolysis and Transporter-Mediated Uptake: The ester bond may be cleaved by extracellular esterases, releasing nicotinic acid, which is then actively transported into the cell by SLC transporters.

Subcellular Compartmentalization

Once inside the cell, the compound or its metabolites would distribute among various subcellular compartments, a process crucial for its biological activity.

Plasma Membrane: Nicotinic acid receptors, such as GPR109A, are G-protein coupled receptors located primarily on the plasma membrane. oregonstate.edunih.gov The lipophilic nature of this compound may favor its association with the plasma membrane, allowing it to interact with these receptors before or after hydrolysis.

Cytosol: The cytosol is a major site of NAD+ biosynthesis and metabolism. researchgate.net Hydrolyzed nicotinic acid would enter the cytosolic pool to be converted into its active coenzyme forms.

Mitochondria: Mitochondria are central to energy metabolism and require a steady supply of NAD+. Specialized transporters from the Mitochondrial Carrier Family (MCF) are responsible for moving NAD+ and its precursors across the mitochondrial membrane. oup.comnih.gov The thioether moiety in the compound is susceptible to oxidation, and the highly oxidative environment of the mitochondria could potentially influence the compound's stability and localization. nsf.gov

Nucleus: The nucleus is a key site of NAD+-dependent PTMs, such as histone deacetylation by sirtuins and PARP-mediated ADP-ribosylation, which are essential for DNA repair and transcriptional regulation. researchgate.netoregonstate.edu Efficient transport mechanisms ensure NAD+ is available in the nucleus. oup.com

The thioether bond itself is a feature in molecules involved in specific trafficking pathways. researchgate.net The presence of this bond in this compound could confer specific affinities for certain membranes or proteins, leading to its compartmentalization in distinct subcellular locations like the endoplasmic reticulum or mitochondrial membranes, where it could exert localized effects.

Table 3: Hypothesized Subcellular Distribution of this compound and its Metabolites

Subcellular CompartmentAssociated FormInfluencing FactorsRelevant Cellular Processes
Plasma Membrane Intact Compound / Nicotinic AcidLipophilicity of thioether chain; Presence of GPR109A/B receptors. nih.govReceptor-mediated signaling.
Cytosol Nicotinic Acid / NAD+Hydrolysis of ester bond; Location of NAD+ biosynthetic enzymes. researchgate.netInitial steps of NAD+ synthesis; Glycolysis.
Mitochondria Nicotinic Acid / NAD+Mitochondrial Carrier Family (MCF) transporters; Oxidative environment. oup.comnsf.govTCA cycle; Oxidative phosphorylation; Redox balance.
Nucleus NAD+ / Nicotinyl-CoANuclear transport; Location of PARPs and Sirtuins. researchgate.netoregonstate.eduDNA repair; Transcriptional regulation via PTMs.
Lipid Membranes (General) Intact CompoundHigh lipophilicity conferred by the hexylthioethyl group.Potential for passive accumulation and membrane interaction.

Biological Activities and Pharmacological Potential of 2 Hexylthio Ethyl Nicotinate in Preclinical Models

Evaluation of Anti-Inflammatory Modulatory Effects in In Vitro Systems

Research specifically investigating the anti-inflammatory effects of 2-(Hexylthio)ethyl nicotinate (B505614) in in vitro systems is not available in the reviewed literature. Studies on related nicotinic acid derivatives, however, suggest that this class of compounds can have anti-inflammatory properties. atamanchemicals.comnih.gov For example, some nicotinic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Cytokine Production Modulation in Cell Lines

No studies were found that specifically detail the modulation of cytokine production (e.g., TNF-α, IL-6, IL-1β) by 2-(Hexylthio)ethyl nicotinate in any cell line. Research on nicotine, a related compound, has shown that it can suppress the lipopolysaccharide (LPS)-induced production of IL-6 and IL-8 in human coronary artery endothelial cells and monocytic cell lines. nih.gov However, these findings cannot be directly extrapolated to this compound.

Table 1: Modulation of Cytokine Production by this compound in Cell Lines

Cell Line Cytokine Concentration Range Result

Inflammatory Mediator Release Inhibition in Primary Cells

There is no available data on the ability of this compound to inhibit the release of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in primary cells. Studies on other novel nicotinate derivatives have demonstrated the potential to inhibit inflammatory mediators like TNF-α and IL-1β. nih.gov

Table 2: Inhibition of Inflammatory Mediator Release by this compound in Primary Cells

Primary Cell Type Mediator Concentration Range Result

Assessment of Antioxidant Modulatory Capacities in Cell-Based Assays

Specific assessments of the antioxidant capacities of this compound in cell-based assays are not present in the available scientific literature. The general structure of nicotinic acid derivatives suggests that they could potentially interact with cellular oxidative stress pathways, but this has not been experimentally verified for this specific compound.

Reactive Oxygen Species Scavenging Potential

No direct evidence or data from cell-based assays on the reactive oxygen species (ROS) scavenging potential of this compound could be located. In general, the evaluation of ROS scavenging is crucial for determining the antioxidant potential of a compound. nih.gov

Table 3: Reactive Oxygen Species Scavenging by this compound

Cell Line ROS Type Assay Result (e.g., IC50)

Endogenous Antioxidant Enzyme Expression Induction

There is no information available regarding the potential of this compound to induce the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) in any cell line. The induction of these enzymes is a key mechanism of cellular defense against oxidative stress. nih.govmdpi.com

Table 4: Induction of Endogenous Antioxidant Enzymes by this compound

Cell Line Enzyme Method of Detection Result

Investigation of Antiproliferative or Apoptotic Inducing Potential in Diverse Cell Lines

No dedicated studies investigating the antiproliferative or apoptosis-inducing potential of this compound in any cell line were found in the public domain. While some research has explored the antiproliferative activities of other complex pyridine (B92270) derivatives, these findings are not directly applicable to this compound. nih.govrsc.org

Table 5: Antiproliferative/Apoptotic Effects of this compound

Cell Line Effect Studied Assay Result (e.g., IC50, % Apoptosis)

Cell Cycle Progression Analysis

The precise effects of this compound on cell cycle progression have not been extensively detailed in publicly available research. However, related compounds and their metabolites offer insights into potential mechanisms. For instance, studies on other pyridine derivatives have shown the ability to influence cell cycle checkpoints. Some nicotinic acid derivatives have been observed to cause cell cycle arrest, a crucial mechanism for preventing the proliferation of damaged cells. For example, the metabolite 2-ethyl-1-hexanol (2-EH), derived from the plasticizer Diethylhexyl phthalate (B1215562) (DEHP), has been shown to induce cell cycle arrest at the S phase in human lymphoblast cells nih.gov. High concentrations of ethanol (B145695) have also been demonstrated to perturb cell cycle progression by inducing a transient G2/M block and a continuous G0/G1 block in fibroblast cells nih.gov. Furthermore, research on the transcription factor NRF2, which can be modulated by various chemical compounds, has shown its involvement in cell cycle progression at the G1/S and mitotic checkpoints nih.gov. While direct evidence for this compound is lacking, the activities of structurally related compounds suggest that it may possess the potential to modulate cell cycle progression, a hypothesis that warrants further investigation.

Programmed Cell Death Pathway Activation

The activation of programmed cell death, or apoptosis, by this compound is an area of emerging interest, though direct studies are limited. Research on similar chemical structures provides a basis for its potential pro-apoptotic activity. For instance, some pyridine derivatives have been found to induce apoptosis in tumor cells researchgate.net. A study on novel trimethoxyphenyl pyridine derivatives identified a compound that could arrest the cell cycle at the G2/M phase and induce apoptosis at the pre-G1 phase in HepG-2 cells rsc.org. This suggests that the pyridine moiety, a core component of this compound, can be a key pharmacophore for inducing programmed cell death.

Furthermore, the metabolite 2-ethyl-1-hexanol (2-EH) has been shown to induce apoptosis with classic hallmarks such as the loss of mitochondrial membrane potential, activation of caspases, and DNA fragmentation nih.gov. Another study on the plasticizer Di(2-ethylhexyl)phthalate (DEHP) and microplastics demonstrated that their combined exposure could induce apoptosis and necroptosis in mice skeletal muscle by inhibiting the PI3K/AKT/mTOR pathway nih.gov. These findings, while not directly on this compound, indicate that its structural components or potential metabolites could engage with cellular pathways that trigger programmed cell death. The potential interaction of 2-(cyclohexylthio)ethyl nicotinate with cellular signaling pathways that influence apoptosis has also been noted, suggesting a role as a therapeutic agent in certain diseases smolecule.com.

Exploration of Antimicrobial Modulatory Activity against Pathogenic Microorganisms

Preliminary investigations suggest that this compound possesses potential antimicrobial properties. The structural characteristics of the compound, particularly the presence of the pyridine ring and the hexylthio group, are thought to contribute to its biological activity against various pathogens.

Research indicates that this compound exhibits potential antibacterial activity against both Gram-positive and Gram-negative bacteria. While the specific mechanisms are not fully understood, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways. Studies on similar pyridine derivatives have shown significant inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli. For instance, a related compound, 2-(Cyclohexylthio)ethyl nicotinate, has been suggested to inhibit bacterial cell wall synthesis. smolecule.com The lipophilicity conferred by the hexylthio group may enhance its ability to penetrate bacterial cell walls, contributing to its antibacterial action. The development of inhibitors for enzymes like nicotinate mononucleotide adenylyltransferase (NadD), which is crucial for NAD+ synthesis in bacteria, represents a promising strategy for novel antibacterial therapeutics. nih.gov

Potential Antibacterial Activity of Pyridine Derivatives
Compound ClassTarget OrganismsPotential Mechanism of ActionReference
Pyridine DerivativesStaphylococcus aureus, Escherichia coliDisruption of cell membrane, inhibition of metabolic pathways
2-(Cyclohexylthio)ethyl nicotinateBacteriaInhibition of cell wall synthesis smolecule.com

The antifungal potential of this compound is an area that requires more specific investigation. However, the broader class of pyridine-containing compounds has demonstrated activity against fungal pathogens. For example, certain nicotinic acid derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus niger. nih.gov The structural features of these compounds, including substitutions on the pyridine ring, can significantly influence their antifungal potency. nih.gov Research on pyrido[2,3-d]pyrimidines, which are synthesized from ethyl nicotinate derivatives, has revealed significant antifungal activities against various Candida species. nih.gov While direct data on this compound is not available, the established antifungal properties of related pyridine structures suggest that it may also exhibit activity against fungal proliferation, warranting further dedicated studies.

Cardiovascular System Modulatory Effects in Ex Vivo or In Vitro Models

The potential effects of this compound on the cardiovascular system are largely inferred from the well-documented actions of its parent compound, nicotinic acid (niacin), and its various esters. These compounds are known to have significant vasodilatory properties.

While direct studies on this compound are not available, ethyl nicotinate, a closely related ester, is known to be a local vasodilator. atamanchemicals.com This vasodilation is believed to be mediated by the release of prostaglandins, which are lipid compounds that relax vascular smooth muscle. atamanchemicals.com The mechanism involves the widening of blood vessels, which can improve blood circulation. atamanchemicals.com This effect is the basis for its use in topical preparations to enhance microcirculation. atamanchemicals.com

Endothelial Cell Function Assessment

The vascular endothelium is a critical regulator of cardiovascular homeostasis, and its dysfunction is a key event in the pathogenesis of various cardiovascular diseases. The assessment of the effects of this compound on endothelial cell function is a pivotal area of preclinical investigation. Research in this domain focuses on the compound's potential to modulate vasodilation, nitric oxide production, and the expression of key endothelial proteins, drawing inferences from the well-established vascular activities of nicotinic acid and its derivatives. atamanchemicals.comnih.gov

The vasodilatory properties of nicotinic acid esters are a central aspect of their pharmacological profile. atamanchemicals.com Ethyl nicotinate, a related compound, is known to induce vasodilation, which contributes to its use in topical formulations for improving blood circulation. atamanchemicals.com The mechanism is often linked to the release of prostaglandin (B15479496) D2, which then acts on vascular smooth muscle. However, direct effects on the endothelium, particularly via the nitric oxide (NO) pathway, are also a key area of investigation for this class of compounds.

Preclinical models assessing the vasodilation potential of new chemical entities often utilize isolated tissue preparations, such as thoracic aortic rings from rats. In such assays, the ability of a compound to relax pre-constricted vascular rings provides a direct measure of its vasodilatory efficacy. Studies on various synthetic 3-pyridinecarboxylates, the chemical class to which this compound belongs, have demonstrated significant vasodilatory activity. researchgate.net For instance, certain novel pyridinecarboxylate derivatives have shown remarkable potency in relaxing norepinephrine-induced contractions in rat aortic rings, with some compounds exhibiting greater potency than the reference drug prazosin. researchgate.net

The structural features of this compound, specifically the presence of a hexylthio group, are predicted to increase its lipophilicity compared to simpler esters like ethyl nicotinate. This enhanced lipophilicity may lead to superior skin permeation and potentially a more sustained local bioavailability, which could prolong its vascular effects.

A fundamental mechanism governing endothelial function is the activity of endothelial nitric oxide synthase (eNOS). nih.gov This enzyme synthesizes nitric oxide (NO), a potent vasodilator and a crucial signaling molecule that helps maintain vascular integrity. nih.govnih.gov A reduction in NO bioavailability is a hallmark of endothelial dysfunction. nih.gov Some natural compounds, such as the anthocyanin cyanidin-3-glucoside, have been shown to upregulate eNOS expression and increase NO production in vascular endothelial cells. nih.gov It is hypothesized that nicotinic acid derivatives may also exert their effects through the modulation of the eNOS pathway. Investigations would typically involve treating cultured endothelial cells (like HUVECs or BAECs) with the compound and measuring changes in eNOS protein expression via Western blot and subsequent NO production using specific assays. nih.govepo.org

The following table summarizes the vasodilatory activity of several pyridinecarboxylate derivatives, demonstrating the potential of this chemical class to influence vascular function.

Table 1: In Vitro Vasodilatory Activity of Representative Pyridinecarboxylate Derivatives on Isolated Rat Aortic Rings

Compound IDChemical ClassIC₅₀ (mM)¹Reference CompoundIC₅₀ (mM)¹
5b 2-(Piperidin-1-yl)-4,6-diaryl-3-pyridinecarboxylate0.175Prazosin0.48
5c 2-(Morpholin-4-yl)-4,6-diaryl-3-pyridinecarboxylate0.146Prazosin0.48
6b 1,4-Bis[(ethyl 4,6-diaryl-3-pyridinecarboxylate)-2-yl]piperazine0.229Prazosin0.48
7b 2-(Aryl-amino)-3-pyridinecarboxylate0.21Prazosin0.48
8g 2-(Aryl-amino)-3-pyridinecarboxylate0.233Prazosin0.48

¹IC₅₀: Concentration necessary for 50% reduction of maximal norepinephrine-induced contracture. Data sourced from a study on synthetic pyridinecarboxylates. researchgate.net

These findings from related compounds underscore the pharmacological potential of this compound as a modulator of endothelial function. researchgate.net Its unique thioether linkage and alkyl chain distinguish it from other nicotinates, suggesting a potentially distinct metabolic profile and duration of action that warrants specific investigation in preclinical endothelial cell models.

Structure Activity Relationship Sar Studies of 2 Hexylthio Ethyl Nicotinate Analogues

Impact of Alkyl Chain Length and Branching on Biological Activities

The length and branching of the alkyl chain attached to the thioether sulfur atom significantly influence the physicochemical properties and, consequently, the biological activities of 2-(hexylthio)ethyl nicotinate (B505614) analogues. The hexyl group in the parent compound contributes to its lipophilicity, a key factor in its ability to permeate biological membranes.

Research on related thioether-containing compounds has demonstrated a clear correlation between alkyl chain length and biological effects. For instance, in a study on nitrophenyl thioethers, mutagenicity was found to be dependent on the size of the alkyl substituent, with activity decreasing as the chain length increased. nih.gov Specifically, compounds with alkyl chains from C6 to C12 were non-mutagenic. nih.gov This suggests that an optimal lipophilicity exists for biological activity, beyond which membrane interaction may be hindered or the molecule may be more susceptible to metabolic inactivation.

The following table summarizes the observed effects of alkyl chain modifications on the biological activities of various thioether compounds, providing a basis for predicting the behavior of 2-(hexylthio)ethyl nicotinate analogues.

Compound ClassAlkyl Chain ModificationObserved Effect on Biological ActivityReference
p-Nitrophenyl thioethersIncreasing chain length (C1 to C12)Mutagenicity decreases; C6-C12 are non-mutagenic nih.gov
Thiazole derivativesIntroduction of carboalkyl chains (C2, C4, C5)Potent induction of NF-κB activity with a chain length-dependent trend nih.gov
Thioether/Azomethine Liquid CrystalsIncreasing alkyl chain lengthDecreased dipole moment, impacting molecular reactivity mdpi.com

Role of the Thioether Linkage in Receptor Binding or Enzyme Inhibition

The thioether linkage (C-S-C) is a crucial structural motif in this compound, influencing its conformational flexibility, electronic properties, and potential for interaction with biological targets. The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.

In studies of nicotinic acid derivatives, the thioether linkage has been shown to enhance binding stability at certain receptors compared to their non-sulfur counterparts. smolecule.com For example, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the thioether bridge can stabilize interactions with hydrophobic pockets within the receptor's binding site. smolecule.com Similarly, in the inhibition of enzymes like cyclooxygenase-2 (COX-2), the thioether linkage can contribute to the stabilization of the inhibitor-enzyme complex. smolecule.com

Furthermore, the replacement of an ether linkage with a thioether can significantly alter a molecule's properties. The sulfur atom in a thioether is more polarizable than the oxygen in an ether, which can lead to stronger van der Waals interactions. mdpi.com This increased polarizability can be advantageous in designing molecules with high birefringence, a property relevant in materials science but also indicative of the potential for strong intermolecular interactions in a biological context. mdpi.com

The table below highlights the role of the thioether linkage in the biological activity of different compound classes.

Compound ClassRole of Thioether LinkageBiological Target/ActivityReference
Nicotinic acid derivativesEnhances binding stabilityNicotinic acetylcholine receptors (nAChRs) smolecule.com
Nicotinic acid derivativesStabilizes interactions with hydrophobic pocketsCyclooxygenase-2 (COX-2) inhibition smolecule.com
Thieno[2,3-b]pyridinesServes as a key structural component for insecticidal activityAcetylcholine esterase (AChE) researchgate.net

Influence of Nicotinate Ring Substitutions on Pharmacological Profiles

The nicotinate ring, a pyridine (B92270) derivative, is a key pharmacophore in this compound. Modifications to this ring system, such as the introduction of various substituents, can profoundly impact the compound's pharmacological profile by altering its electronic distribution, steric properties, and hydrogen bonding capacity.

Studies on a wide range of nicotinic acid derivatives have demonstrated the importance of the substitution pattern on the pyridine ring for biological activity. For example, in a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, the position and nature of substituents on an appended aryl ring led to significant changes in their ability to inhibit HIV-1 reverse transcriptase. mdpi.com Specifically, 4-chloro and 4-methoxy substitutions were found to be potent, while moving the chloro substituent to the 2- or 3-position resulted in a loss of activity. mdpi.com

In another study focusing on nicotinic acid derivatives as potential treatments for type 2 diabetes, modifications at the 6-position of the pyridine ring with various (thio)ether functionalities were explored. acs.org This work highlighted that even subtle changes to the substituents could lead to significant differences in the inhibition of α-amylase and α-glucosidase. acs.org

The following table provides examples of how substitutions on the nicotinate ring or related pyridine structures influence biological activity.

Compound SeriesRing SubstitutionEffect on Pharmacological ProfileReference
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives4-Chloro, 4-methoxy on aryl esterPotent inhibition of HIV-1 RT RNase H function mdpi.com
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives2- or 3-Chloro on aryl esterDrop in inhibitory activity mdpi.com
Nicotinic acid derivativesModification at position 6 with (thio)ether functionalitiesVaried inhibition of α-amylase and α-glucosidase acs.org
6-Chlorothieno[3,2-c]pyridine derivativesHydrazone substitutionsAntibacterial activity against Gram-positive and Gram-negative bacteria researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized analogues and provides insights into the key structural features driving the observed biological effects.

For derivatives of nicotinic acid and related thioether-containing compounds, QSAR studies have been employed to guide the design of more potent and selective agents. nih.govconicet.gov.ar These models typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

The general workflow of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents resulted in a model that could predict the inhibitory concentration (IC50) based on the electronic charges of specific carbon atoms. nih.gov This model was then used to design new compounds with potentially improved activity. nih.gov Similarly, 3D-QSAR approaches have been used in the discovery of novel inhibitors for targets such as HIV reverse transcriptase. conicet.gov.ar

QSAR ComponentDescriptionExample ApplicationReference
Dependent Variable The biological activity being modeled (e.g., IC50, EC50).Anti-tuberculosis activity (Log MIC) of xanthone derivatives. nih.gov
Independent Variables (Descriptors) Calculated properties of the molecules (e.g., electronic, steric, hydrophobic).Electronic parameters (qC1, qC4, qC9) for xanthone derivatives. nih.gov
Statistical Method The algorithm used to build the model.Multiple Linear Regression (MLR). nih.gov
Validation Techniques to assess the model's predictive ability.PRESS, r², SEE, R, F-statistic. nih.gov

Metabolic Studies of 2 Hexylthio Ethyl Nicotinate in Non Human Biological Systems

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (Non-human origin)

In vitro systems, such as liver microsomes and hepatocytes from various animal species, serve as fundamental tools for predicting a compound's metabolic fate in a living organism. nuvisan.com These models allow for the investigation of metabolic stability and the identification of the enzymes responsible for a drug's breakdown. srce.hrpsu.edu

Phase I Metabolic Pathway Identification

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on a parent compound, preparing it for subsequent Phase II conjugation. For 2-(Hexylthio)ethyl nicotinate (B505614), several potential Phase I metabolic pathways have been investigated.

The primary and most anticipated metabolic reaction is the hydrolysis of the ester linkage. This reaction is catalyzed by esterases, which are abundant in the liver and other tissues. The hydrolysis of 2-(Hexylthio)ethyl nicotinate would yield nicotinic acid and 2-(hexylthio)ethanol. The rate of this hydrolysis can be influenced by the size and structure of the ester group. For instance, the bulkier hexylthio group in this compound may result in slower enzymatic cleavage compared to simpler esters like ethyl nicotinate, potentially leading to a longer duration of action.

Another key Phase I transformation is the oxidation of the thioether group. This process can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. These oxidation reactions are primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) located in the liver microsomes. nih.govnih.gov

The pyridine (B92270) ring of the nicotinic acid moiety can also undergo hydroxylation, a common metabolic pathway for many pyridine-containing compounds. This reaction is catalyzed by enzymes like nicotinate dehydrogenase, leading to the formation of 6-hydroxynicotinate. wikipedia.org

Predicted Phase I Metabolites of this compound Metabolic Reaction Enzyme Class Involved
Nicotinic acidEster hydrolysisEsterases
2-(Hexylthio)ethanolEster hydrolysisEsterases
2-(Hexylsulfinyl)ethyl nicotinateThioether oxidationCytochrome P450, FMO
2-(Hexylsulfonyl)ethyl nicotinateThioether oxidationCytochrome P450, FMO
6-Hydroxynicotinate derivativeAromatic hydroxylationNicotinate dehydrogenase

Phase II Conjugation Reaction Characterization

Following Phase I metabolism, the newly formed functional groups on the metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866), to increase the water solubility of the metabolites and facilitate their excretion from the body.

The primary metabolite, nicotinic acid, is known to undergo conjugation. One of the main pathways is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to the carboxylic acid group of nicotinic acid, forming nicotinic acid glucuronide. nih.gov Additionally, nicotinic acid can be conjugated with amino acids.

The hydroxyl group of 2-(hexylthio)ethanol, another primary metabolite, is also a potential site for glucuronidation.

Predicted Phase II Conjugates Precursor Metabolite Conjugation Reaction Enzyme Class Involved
Nicotinic acid glucuronideNicotinic acidGlucuronidationUDP-glucuronosyltransferases (UGTs)
Nicotinoyl-amino acid conjugatesNicotinic acidAmino acid conjugationN-acyltransferases
2-(Hexylthio)ethyl glucuronide2-(Hexylthio)ethanolGlucuronidationUDP-glucuronosyltransferases (UGTs)

Metabolite Identification and Characterization in Animal Models

While in vitro studies provide valuable initial insights, in vivo studies in animal models are essential to confirm and expand upon these findings. Following administration of this compound to animal models such as rats or mice, plasma, urine, and feces are collected and analyzed to identify the metabolites formed.

Studies on analogous compounds, such as ethyl nicotinate, have shown that the primary metabolite detected in plasma is nicotinic acid. nih.gov This suggests that ester hydrolysis is a major metabolic pathway in vivo. It is expected that the same would hold true for this compound.

Furthermore, analysis of urine would likely reveal the presence of nicotinic acid and its various conjugates, including nicotinuric acid and nicotinic acid glucuronide. The thioether-containing portion of the molecule, 2-(hexylthio)ethanol, and its oxidized metabolites (sulfoxide and sulfone) would also be expected to be present in urine, either in their free form or as glucuronide conjugates.

Untargeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying a wide range of metabolites in biological samples. sci-hub.senih.gov Such studies would be instrumental in providing a comprehensive profile of the metabolites of this compound in different animal models.

Enzyme Kinetics of Key Metabolic Transformations

Understanding the enzyme kinetics of the key metabolic reactions provides quantitative insights into the rate and efficiency of the metabolic processes. Key kinetic parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). The ratio of Vmax to Km (or Kcat/Km, the specificity constant) is a measure of the enzyme's catalytic efficiency. frontiersin.org

For the hydrolysis of this compound, determining the Km and Vmax values for the responsible esterases in liver microsomes from different species would be crucial. Comparing these values to those of other nicotinate esters, such as ethyl nicotinate, would provide a quantitative measure of the impact of the hexylthioethyl side chain on the rate of hydrolysis. nih.gov

Similarly, determining the kinetic parameters for the CYP-mediated oxidation of the thioether group would help to understand the propensity of the compound to undergo this metabolic pathway. By incubating the compound with specific recombinant CYP enzymes, it is possible to identify the specific isoforms responsible for the oxidation and their respective kinetic profiles.

Advanced Spectroscopic and Computational Analysis of 2 Hexylthio Ethyl Nicotinate and Its Complexes

High-Resolution Mass Spectrometry for Metabolite Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and structurally characterizing the metabolites of 2-(hexylthio)ethyl nicotinate (B505614). The metabolic fate of this compound is of significant interest, as its structural analogue, ethyl nicotinate, undergoes rapid hydrolysis by esterases. The presence of the bulkier hexylthio group in 2-(hexylthio)ethyl nicotinate is hypothesized to influence its metabolic pathway, potentially leading to a different and more prolonged bioavailability.

Analytical techniques such as capillary electrophoresis-mass spectrometry (CE-MS) and liquid chromatography-mass spectrometry (LC-MS) are well-suited for the comprehensive analysis of metabolites in biological samples. nih.gov CE-MS is particularly effective for highly polar and charged metabolites, while LC-MS is advantageous for quantifying a diverse range of metabolites, including those that are more hydrophobic. nih.gov

Potential metabolic transformations of this compound that could be identified by HRMS include:

Hydrolysis: Cleavage of the ester bond to yield nicotinic acid and 2-(hexylthio)ethanol.

Oxidation: Oxidation of the sulfur atom to form sulfoxides and sulfones.

Hydroxylation: Addition of hydroxyl groups to the hexyl chain or the pyridine (B92270) ring.

The precise mass measurements provided by HRMS, in conjunction with fragmentation analysis (MS/MS), would enable the unambiguous identification of these and other potential metabolites, providing crucial insights into the biotransformation pathways of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamic properties of this compound in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the preferred conformations of the molecule and understand its flexibility.

The conformational flexibility of the hexylthioethyl chain and the rotational barrier around the ester linkage are key determinants of how the molecule interacts with its biological targets. NMR studies can reveal the presence of different rotamers (conformational isomers) and the energetics of their interconversion. copernicus.org For instance, the presence of distinct sets of signals in the NMR spectrum at a given temperature can indicate slow exchange between different conformations on the NMR timescale. copernicus.org

Furthermore, NMR is invaluable for studying the interactions between this compound and biological macromolecules. Techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY) can identify the binding epitope of the ligand, revealing which parts of the molecule are in close contact with the receptor. This information is critical for understanding the molecular basis of its biological activity.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shift regions for its different protons.

Proton Assignment Predicted Chemical Shift (ppm)
Pyridine ring protons7.3 - 9.2
O-CH₂ (ester)~4.4
S-CH₂~2.8
S-CH₂-CH₂ (hexyl)~2.6
-(CH₂)₄- (hexyl)1.2 - 1.6
CH₃ (hexyl)~0.9

This table is illustrative and actual chemical shifts may vary depending on the solvent and other experimental conditions.

X-ray Crystallography of this compound in Complex with Biological Macromolecules

X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of molecules in their crystalline state. Determining the crystal structure of this compound in complex with a biological target, such as a receptor or enzyme, would offer a static yet highly detailed snapshot of their interaction.

This technique has been successfully employed to elucidate the binding modes of related nicotinic acid derivatives and other ligands to their protein targets. For example, the crystal structures of the P2Y12 receptor in complex with both agonist and antagonist molecules have revealed significant conformational changes in the receptor upon ligand binding. nih.govnih.gov These studies have highlighted the importance of specific interactions, such as π-π stacking and hydrophobic contacts, in ligand recognition. nih.gov

A crystallographic study of a this compound-protein complex would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the ligand and the interacting residues of the protein. This would provide a definitive picture of the binding pose and the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. Such information is invaluable for structure-based drug design efforts.

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental techniques, providing dynamic and energetic insights into molecular systems.

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. narraj.org This method can be used to screen potential biological targets for this compound and to generate hypotheses about its binding mode. narraj.org Docking algorithms explore a vast number of possible conformations and orientations of the ligand within the binding site of the protein, scoring them based on their predicted binding affinity. narraj.org

For this compound, docking studies could be performed against a panel of receptors known to bind nicotinic acid derivatives or similar structures. The results would provide insights into the most likely protein targets and the key interactions driving the binding. For instance, docking could reveal whether the hexylthio group fits into a hydrophobic pocket and if the pyridine nitrogen participates in hydrogen bonding.

Molecular Dynamics Simulations for Conformational Flexibility and Interaction Stability

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. nih.gov An MD simulation of this compound, both free in solution and in complex with a protein, would provide a detailed picture of its conformational flexibility and the stability of its interactions. nih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the free energy of binding, a more rigorous measure of binding affinity than docking scores. MD simulations can also highlight the role of solvent molecules in mediating ligand-protein interactions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. arabjchem.org These methods can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential of this compound. arabjchem.orgresearchgate.net

Future Directions and Research Gaps in the Study of 2 Hexylthio Ethyl Nicotinate

Unexplored Biological Systems and Disease Models for Investigation

Initial investigations have centered on the general anti-inflammatory and antimicrobial properties of 2-(Hexylthio)ethyl nicotinate (B505614). However, its structural relationship to nicotinic acid (a well-known vasodilator) and other pyridine (B92270) derivatives suggests a broader range of potential applications that are yet to be explored. atamanchemicals.comresearchgate.net

Future research should extend to more complex disease models:

Cardiovascular Diseases: Given that ethyl nicotinate, a related compound, is known for its vasodilatory effects and its use in improving blood circulation, a key area of investigation would be the effect of 2-(Hexylthio)ethyl nicotinate in cardiovascular disease models. atamanchemicals.com Studies could explore its potential in conditions like hypertension, atherosclerosis, or peripheral artery disease, where modulation of blood flow and inflammation are critical.

Oncological Research: Numerous pyridine derivatives have been investigated as potential anticancer agents. rsc.org For instance, certain trimethoxyphenyl pyridine derivatives have been synthesized and evaluated as tubulin inhibitors that can induce apoptosis in cancer cells. rsc.org Research into whether this compound or its derivatives exhibit cytotoxic activity against cancer cell lines, such as hepatocellular carcinoma (HepG-2) or breast cancer (MCF-7), could be a fruitful line of inquiry. rsc.org

Virology: The broad physiological activities of heterocyclic compounds, including pyridine derivatives, have led to their investigation as antiviral candidates. researchgate.net Given the urgent need for novel antiviral agents, screening this compound for activity against a panel of viruses could uncover previously unknown therapeutic potential. researchgate.net

Neurological Disorders: Nicotinic acid and its derivatives can influence neuronal function. Exploring the role of this compound in models of neuroinflammation or neurodegenerative diseases, where vascular and inflammatory components are often implicated, represents another significant research gap. The N-methyl-D-aspartate (NMDA) receptor, a key player in schizophrenia, is modulated by D-serine, and exploring compounds that could affect related pathways is an active area of research. researchgate.net

Potential for Derivatization into Prodrugs or Targeted Delivery Systems

The chemical structure of this compound, featuring both an ester and a thioether linkage, makes it an ideal candidate for derivatization into prodrugs or for inclusion in targeted delivery systems. The prodrug approach can be used to modify a drug's properties to enhance absorption, distribution, and penetration through biological membranes. nih.gov

Key strategies for the future include:

Modifying Physicochemical Properties: The hexylthio group can be altered to fine-tune the lipophilicity of the molecule, which is a critical determinant of its pharmacokinetic profile. Structure-activity relationship (SAR) studies, involving modifications to the thioether or the pyridine core, could lead to derivatives with optimized bioavailability and efficacy. vulcanchem.com

Enzyme-Activated Prodrugs: The ester linkage in this compound could be exploited for enzyme-activated drug release. A prodrug could be designed to be stable in the bloodstream but cleaved by specific enzymes present at a target site (e.g., in inflamed tissue or a tumor microenvironment), thereby releasing the active nicotinic acid derivative locally and minimizing systemic exposure. nih.gov

Targeted Delivery Conjugates: For applications in oncology or specific inflammatory diseases, the molecule could be conjugated to a targeting moiety. This could involve linking it to antibodies, peptides, or other ligands that bind to receptors overexpressed on target cells. nih.gov This strategy of creating antibody-drug conjugates or peptide-drug conjugates can significantly improve efficacy while reducing off-target toxicity. nih.gov The development of such targeted systems depends on identifying the specific molecular targets of this compound's action.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a superficial understanding of the effects of this compound, future research must integrate multi-omics technologies. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system's response to a chemical compound. azolifesciences.comnih.gov A single-omics approach often provides an incomplete picture, failing to capture the complex interactions across different biological layers. azolifesciences.com

The application of multi-omics can revolutionize the study of this compound:

Pathway Elucidation: By simultaneously analyzing changes in genes, RNA, proteins, and metabolites in cells or tissues treated with this compound, researchers can identify the specific biochemical and signaling pathways it modulates. researchgate.net For example, if it has anti-inflammatory effects, multi-omics can reveal whether it acts through the NF-κB pathway, MAPK signaling, or other inflammatory cascades.

Biomarker Discovery: A multi-omics approach can help identify novel biomarkers of exposure and effect. researchgate.netresearchgate.net These biomarkers could be used in subsequent preclinical and clinical studies to monitor the drug's activity and patient response, paving the way for personalized medicine. ukbiobank.ac.uk

Systems Biology Modeling: The data generated from multi-omics studies can be used to construct computational models of the compound's mechanism of action. nih.gov These models can predict the effects of the drug in different biological contexts and help to identify potential off-target effects or new therapeutic indications. ukbiobank.ac.uk This integrative approach is particularly powerful for understanding complex diseases where multiple pathways are dysregulated. researchgate.net

Challenges and Opportunities in Translational Research from Preclinical Findings

Translating promising preclinical findings into clinical applications is a significant hurdle in drug development, often referred to as the "valley of death". nih.gov For a novel compound like this compound, navigating this transition presents both challenges and opportunities.

Challenges:

Predictive Preclinical Models: A critical challenge is the availability of preclinical models that accurately predict human responses. nih.gov Standard cell culture and animal models may not fully recapitulate the complexity of human diseases.

Regulatory Hurdles: Introducing a new chemical entity into clinical trials involves navigating a complex and costly regulatory environment, requiring extensive data on toxicology and manufacturing. iaea.org

Resource Scarcity: Translational research requires significant resources, including funding, interdisciplinary expertise, and specialized infrastructure, which can be barriers to progress. nih.gov

Opportunities:

Advanced Preclinical Models: The development of more sophisticated models, such as patient-derived organoids, microphysiological systems ("organs-on-a-chip"), and humanized animal models, offers an opportunity to generate more predictive preclinical data for this compound.

Reverse Translation: Clinical observations can, in turn, inform basic science research in a "bench to bedside and back to bench" approach. nih.gov If initial human studies reveal unexpected effects, these can be investigated in the laboratory to refine the understanding of the compound's mechanism.

Biomarker-Driven Trials: The integration of multi-omics data (as discussed in 8.3) can facilitate the design of smarter clinical trials. By using biomarkers to select patients who are most likely to respond to the drug, researchers can increase the probability of trial success. ukbiobank.ac.uk

Successfully advancing the study of this compound will depend on a concerted effort to address these challenges while capitalizing on emerging scientific and technological opportunities.

Q & A

Q. What are the optimal synthetic routes for 2-(hexylthio)ethyl nicotinate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, thioether formation between hexanethiol and a nicotinate derivative (e.g., ethyl nicotinate) under alkaline conditions can yield the target compound. Key variables to optimize include:

  • Solvent selection (e.g., DMF for solubility vs. ethanol for cost-effectiveness).
  • Catalyst use (e.g., DBU for base-catalyzed reactions).
  • Temperature control (e.g., reflux at 80–100°C for 6–12 hours).
    Yield improvements may involve purification via column chromatography or recrystallization (benzene is noted as a recrystallization solvent in similar syntheses) .
    Data Table Example:
VariableTested RangeOptimal ValueYield (%)
Reaction Time4–24 h12 h77%
Catalyst (DBU)0.1–1.0 eq0.5 eq80%

Q. How can researchers validate the purity of this compound using analytical techniques?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and compare retention times with standards. Monitor for impurities like unreacted hexanethiol or nicotinic acid derivatives.
  • NMR : Confirm the presence of the hexylthio group (δ 1.2–1.6 ppm for CH₂ groups) and ester carbonyl (δ 170–175 ppm).
  • Elemental Analysis : Compare experimental C, H, N, S values with theoretical calculations (e.g., C: 60.12%, H: 7.94%, N: 4.12%, S: 9.41%) .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic stability of this compound, and how do esterase activities affect its pharmacokinetics?

Methodological Answer:

  • Hepatic Microsomes : Incubate the compound with rat or human liver microsomes (0.5 mg/mL protein) at 37°C. Quench reactions at intervals (0, 15, 30, 60 min) with acetonitrile and analyze via LC-MS to track degradation.
  • Esterase Inhibition : Co-incubate with esterase inhibitors (e.g., BNPP for carboxylesterase inhibition) to identify key metabolic pathways. Ethyl nicotinate, a structural analog, shows rapid hydrolysis to nicotinic acid in skin permeation studies, suggesting similar esterase sensitivity .
    Critical Consideration : Validate enzyme activity using control substrates (e.g., p-nitrophenyl acetate hydrolysis).

Q. How can structural modifications to this compound enhance its antiproliferative activity in cancer cell lines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the hexylthio chain length or substitute the pyridine ring. For example:
    • Replace hexylthio with shorter (butyl) or branched (isopropyl) groups.
    • Introduce electron-withdrawing groups (e.g., -Cl) to the pyridine ring to alter electronic properties.
  • Biological Assays : Test derivatives against MCF-7 (breast cancer) or A549 (lung cancer) cells using MTT assays. Compare IC₅₀ values and apoptosis markers (e.g., caspase-3 activation).
    Reference : Ruthenium complexes with nicotinate derivatives showed enhanced cytotoxicity via DNA intercalation, suggesting similar mechanisms for this compound .

Q. How should researchers address contradictions in reported data on the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies : Prepare buffer solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via HPLC at 254 nm.
  • Statistical Analysis : Use ANOVA to compare degradation rates across pH levels. For example, if conflicting data exist between pH 4 and 7, replicate experiments with tighter pH control (±0.1 units).
  • Mechanistic Insight : FTIR or NMR can identify hydrolysis products (e.g., nicotinic acid or hexanethiol). Ethyl nicotinate’s pH-dependent hydrolysis in skin models provides a methodological template .

Q. Methodological Best Practices

  • Experimental Design : Follow NIH guidelines for preclinical studies, including detailed reporting of reaction conditions, statistical methods, and replication protocols .
  • Data Validation : Cross-check results with peer-reviewed sources (e.g., Journal of Controlled Release for permeation studies) and avoid non-peer-reviewed platforms like BenchChem .
  • Ethical Compliance : For in vivo studies, ensure protocols meet institutional ethics standards, particularly for participant selection and statistical power calculations .

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